Trelagliptin succinate
Overview
Description
Trelagliptin succinate is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), which is used to control diabetes mellitus . It is a selective, long-acting DPP-4 inhibitor and is considered an antidiabetic agent . It is used as a once-weekly treatment for type 2 diabetes mellitus (DM) .
Synthesis Analysis
Trelagliptin succinate can be synthesized from 1-bromo-4-fluoro-2-methyl-benzene through five steps including cross-coupling, radical reaction, and substitution . An improved process for the synthesis of this antidiabetic drug through unprotected ®-3-aminopiperidine has been described .Molecular Structure Analysis
The molecular formula of Trelagliptin succinate is C22H26FN5O6 . It has a molecular weight of 475.47 .Chemical Reactions Analysis
Kinetic analysis has revealed that trelagliptin is a substrate-competitive, reversible, slow-binding inhibitor (t1/2 for dissociation ≈ 30 minutes) of DPP-4 .Physical And Chemical Properties Analysis
Trelagliptin succinate has a molecular weight of 475.47 . It is soluble in DMSO and water .Scientific Research Applications
Development of Analytical Methods : A study by Luo et al. (2018) developed a high-performance liquid chromatography (HPLC) method for the quantitative determination of trelagliptin succinate in pharmaceutical forms, indicating its importance in quality control and drug formulation.
Improvement in Insulin Resistance : Trelagliptin succinate improves insulin resistance in adipocytes, as shown in a study by Liu et al. (2020). This effect is mediated through the regulation of the PI-3K/AKT/GLUT4 insulin signaling pathway.
Synthesis Methods : The synthesis of trelagliptin succinate was improved, as described by Xu et al. (2017), highlighting advancements in the manufacturing process of this drug.
Efficacy and Safety in Diabetes Treatment : A study by Inagaki et al. (2017) explored the efficacy and safety of trelagliptin in patients with type 2 diabetes, suggesting its potential as a favorable treatment option.
First Global Approval : Trelagliptin received its first global approval in Japan for treating type 2 diabetes, as reported by McKeage (2015). This marks a significant milestone in its clinical application.
Crystal Structure and Stability : The crystal structure and stability of trelagliptin succinate were investigated, indicating its transformation in solution as found by Ye et al. (2016). This research is important for understanding its physical and chemical properties.
Safety Evaluation : Trelagliptin's safety was evaluated in Japanese patients with type 2 diabetes, as detailed by Kaku (2017), providing insights into its tolerability and adverse effect profile.
Synthesis of Related Substances : The synthesis of related substances of trelagliptin succinate was studied for quality control purposes, as per the research by Qing-song et al. (2016).
Mechanism of DPP-4 Inhibition : The mechanism of DPP-4 inhibition by trelagliptin was examined, indicating a non-covalent interaction mechanism, as found by Grimshaw et al. (2016).
Therapeutic Implication in Osteoporosis : A study by Shao et al. (2021) suggested that trelagliptin might have potential in treating osteoporosis by enhancing osteoblastic differentiation.
Safety And Hazards
Future Directions
DPP-4 inhibitors like Trelagliptin succinate are being researched for their potential application in improving COVID-19 patient outcomes . The excitement surrounding DPP-4 inhibitors is justified because in addition to controlling blood glucose level, they are good at managing risk factors associated with diabetes .
properties
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCNTTUPLQTBJI-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145602 | |
Record name | Trelagliptin succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trelagliptin succinate | |
CAS RN |
1029877-94-8 | |
Record name | Trelagliptin succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029877948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trelagliptin succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRELAGLIPTIN SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4118932Z90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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